Propidium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

DNA Staining and Cell Viability Assessment

Principle

PI is a membrane-impermeant molecule. It can only enter cells with compromised membranes, such as dead or dying cells. Once inside, PI binds strongly to DNA, causing a significant increase in its fluorescence intensity. This property allows researchers to differentiate between live and dead cells in a population. Live cells with intact membranes exclude PI and appear dark under fluorescence microscopy, while dead cells with compromised membranes stain red due to PI binding to their DNA.

Applications

PI staining is widely used in:

- Cell cycle analysis: By measuring the DNA content of individual cells stained with PI using flow cytometry, researchers can determine the cell cycle distribution of a population.

- Evaluation of cytotoxicity: PI staining can be used to assess cell death induced by various treatments or conditions.

- Analysis of apoptosis: Apoptosis is a programmed cell death process. PI staining can help identify cells undergoing apoptosis by detecting the presence of DNA fragmentation.

Nuclear Counterstaining

Principle

Due to its strong affinity for DNA, PI can be used as a nuclear counterstain in various microscopy techniques. It provides clear visualization of cell nuclei alongside other fluorescent probes targeting specific cellular components.

Applications

PI staining is useful for:

- Visualizing cell morphology and nuclear architecture in conjunction with other fluorescent markers for proteins or organelles.

- Studying nuclear features in different cell types or under various experimental conditions.

Other Applications

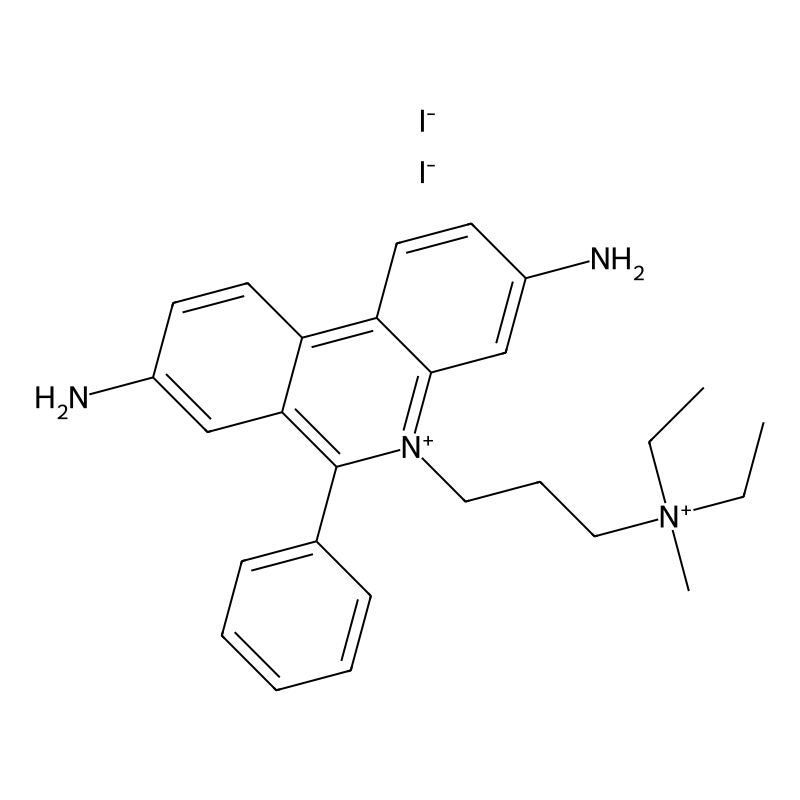

PI is a red fluorescent nucleic acid stain []. It is a synthetic compound, not found naturally, with the chemical formula C27H34I2N4 []. PI's significance lies in its ability to selectively stain the DNA of dead cells, making it a valuable tool for cell viability studies, cell cycle analysis, and apoptosis detection [, ].

Molecular Structure Analysis

PI possesses a complex molecular structure with several key features. The molecule consists of a heterocyclic aromatic ring system with multiple aromatic groups. These groups contribute to the molecule's planarity and its ability to intercalate between DNA base pairs []. Two iodide ions (I-) are present, contributing to the overall negative charge of the molecule at physiological pH. This negative charge prevents PI from passively crossing the intact membranes of live cells [].

Chemical Reactions Analysis

Synthesis

The specific details of PI synthesis are often proprietary information but typically involve condensation reactions between aromatic amine precursors and iodide sources.

Interaction with DNA

PI binds to double-stranded DNA through intercalation. This process involves inserting the aromatic rings of PI between the base pairs of the DNA helix, leading to increased fluorescence intensity []. The exact mechanism of this fluorescence enhancement is not fully understood but likely involves changes in the electronic structure of PI upon DNA binding [].

Decomposition

Physical And Chemical Properties Analysis

PI's mechanism of action relies on its selective staining of dead cells. Live cells possess intact plasma membranes that exclude PI due to its negative charge. Conversely, compromised membranes of dead cells allow PI to enter and bind to DNA, leading to a strong red fluorescence signal when excited by specific wavelengths of light [, ].

The primary reaction involving propidium iodide is its intercalation into double-stranded nucleic acids. This process increases the quantum yield of fluorescence by 20-30 times, making it a valuable tool for various applications such as flow cytometry and fluorescence microscopy. Propidium iodide is not membrane-permeable, which allows researchers to differentiate between live and dead cells based on membrane integrity; viable cells exclude the dye, while dead or damaged cells take it up . Additionally, propidium iodide can react with aldehyde groups in fixatives, leading to modifications that may alter its fluorescence properties .

Propidium iodide is widely recognized for its ability to stain dead cells in mixed populations. It selectively permeates cells with compromised membranes, allowing researchers to assess cell viability effectively. This property makes it particularly useful in apoptosis studies, where it is often used in conjunction with other dyes that can stain live cells . Furthermore, propidium iodide can bind to RNA; thus, when distinguishing between RNA and DNA staining, treatment with nucleases is necessary .

The synthesis of propidium iodide typically involves the reaction of phenanthridine derivatives with iodoalkanes under controlled conditions. The process generally includes the following steps:

- Formation of the Phenanthridine Core: The initial step involves synthesizing a phenanthridine backbone through cyclization reactions.

- Introduction of Alkyl Groups: Alkylation reactions are performed using diethylaminopropyl groups to enhance solubility and binding properties.

- Iodination: Finally, the introduction of iodine is achieved through electrophilic substitution or direct iodination methods to yield propidium iodide .

Propidium iodide is extensively used in various fields of biological research:

- Cell Viability Assays: It serves as a vital tool for assessing cell viability in mixed populations by distinguishing live from dead cells.

- Flow Cytometry: Propidium iodide is commonly employed in flow cytometry to analyze cell cycle phases and quantify DNA content.

- Microscopy: It is utilized in fluorescence microscopy for visualizing nuclei and other DNA-containing organelles in fixed or live cells.

- Apoptosis Studies: The dye plays a crucial role in determining apoptotic processes by identifying late-stage apoptotic or necrotic cells .

Studies involving propidium iodide often focus on its interactions with various cellular components:

- Nucleic Acids: Propidium iodide's strong binding affinity for double-stranded nucleic acids allows for accurate assessments of DNA content and integrity.

- Membrane Integrity: Its inability to penetrate intact cell membranes enables researchers to use it as a marker for membrane integrity during viability assays.

- Combination with Other Dyes: Propidium iodide is frequently used alongside other fluorescent dyes (e.g., Oxazole Yellow) to provide comprehensive insights into cellular states during experiments .

Several compounds exhibit similar properties to propidium iodide, primarily as nucleic acid intercalators or viability stains. Here are some notable examples:

| Compound Name | Properties | Unique Features |

|---|---|---|

| Ethidium Bromide | Intercalates DNA; used in gel electrophoresis | Membrane-permeable; less specific than propidium iodide |

| Ethidium Homodimer I | High affinity for nucleic acids; used in live/dead assays | Allows lower dye concentrations; no-wash staining |

| DAPI (4',6-Diamidino-2-Phenylindole) | Binds specifically to A-T rich regions of DNA | Membrane-permeable; emits blue fluorescence |

| SYTOX Green | Used for staining dead cells; membrane-impermeant | Provides green fluorescence; less cytotoxic than propidium iodide |

| Hoechst 33342 | Binds specifically to DNA; used in live-cell imaging | Membrane-permeant; emits blue fluorescence |

Uniqueness of Propidium Iodide

Propidium iodide stands out due to its specificity for dead cells based on membrane integrity, its significant increase in fluorescence upon binding nucleic acids, and its utility across various applications including flow cytometry and microscopy. Unlike some alternatives, it does not penetrate viable cells, making it an effective marker for distinguishing between living and non-living cells in diverse experimental setups .

Excitation Maxima in Various States

Propidium iodide exhibits distinct absorption characteristics that are significantly influenced by its binding state to nucleic acids. In the unbound aqueous state, propidium iodide demonstrates a primary excitation maximum at 493-494 nanometers [1] [2] [3] [4]. This blue-green absorption wavelength represents the characteristic spectral signature of the free phenanthridinium chromophore in solution.

Upon binding to deoxyribonucleic acid through intercalation, propidium iodide undergoes a pronounced bathochromic shift, with the excitation maximum shifting to 535 nanometers [5] [6] [7] [8]. This 30-40 nanometer red shift to longer wavelengths reflects the altered electronic environment of the chromophore when intercalated between nucleic acid base pairs [7] [8]. The spectral shift occurs due to the stabilization of the excited state through π-π stacking interactions with the aromatic nucleotide bases and the modified electrostatic environment within the deoxyribonucleic acid double helix [7].

Additional absorption features include a secondary maximum at 287 nanometers in the ultraviolet region, which exhibits significantly higher molar absorptivity than the visible region peak [4]. This ultraviolet absorption band provides alternative excitation possibilities for specialized applications requiring shorter wavelength illumination.

Molar Absorptivity Coefficients

The molar absorptivity of propidium iodide varies considerably across its absorption spectrum and binding states. At the primary visible excitation maximum of 493 nanometers in aqueous solution, propidium iodide exhibits a molar absorptivity coefficient of 5900-6100 reciprocal molar reciprocal centimeters [1] [4]. This moderate extinction coefficient, while not exceptionally high compared to some fluorescent dyes, provides sufficient light absorption for practical fluorescence applications.

In the ultraviolet region at 287 nanometers, propidium iodide demonstrates a substantially higher molar absorptivity of 55,700 reciprocal molar reciprocal centimeters [4]. This nearly ten-fold increase in extinction coefficient at shorter wavelengths reflects the presence of additional electronic transitions within the phenanthridinium ring system.

The molar absorptivity characteristics undergo enhancement upon nucleic acid binding, although specific quantitative values for the deoxyribonucleic acid-bound state are not consistently reported across sources [7] [9]. The intercalation process results in hyperchromic effects that contribute to the overall photophysical enhancement observed upon nucleic acid association.

Emission Spectroscopy

Fluorescence Emission Maxima

The fluorescence emission characteristics of propidium iodide demonstrate remarkable sensitivity to the molecular environment and binding state. In aqueous solution without nucleic acid binding, propidium iodide exhibits emission maxima at 632-636 nanometers [1] [10] [2] [3]. This red fluorescence wavelength positions the dye in the orange-red region of the visible spectrum, providing excellent spectral separation from many commonly used fluorophores.

Upon intercalation with deoxyribonucleic acid or ribonucleic acid, propidium iodide undergoes a hypsochromic shift with the emission maximum moving to 617 nanometers [5] [6] [10] [7] [11] [8]. This 15 nanometer blue shift to shorter wavelengths accompanies the dramatic fluorescence enhancement that makes propidium iodide particularly valuable for nucleic acid detection applications [7] [8]. The emission wavelength remains essentially identical for both deoxyribonucleic acid and ribonucleic acid complexes, indicating similar intercalation environments despite the structural differences between these nucleic acid types [7] [12].

The emission spectral characteristics demonstrate excellent photostability and reproducibility across different experimental conditions, making propidium iodide suitable for quantitative fluorescence measurements [5] [7]. The emission bandwidth remains relatively narrow, facilitating efficient detection and minimizing spectral overlap with other fluorophores in multiplexed applications.

Quantum Yield Enhancement Upon Nucleic Acid Binding

The quantum yield enhancement of propidium iodide upon nucleic acid binding represents one of its most remarkable photophysical properties. In the unbound state, propidium iodide exhibits minimal fluorescence with low quantum efficiency [10] [2]. This fluorescence quenching in aqueous solution occurs due to efficient nonradiative decay pathways that compete with photon emission.

Upon binding to deoxyribonucleic acid or ribonucleic acid through intercalation, propidium iodide experiences a dramatic 20-30 fold enhancement in fluorescence quantum yield [5] [10] [2] [7] [8] [13] [12] [14]. This enhancement occurs through the restriction of molecular motion and the elimination of quenching pathways when the dye molecule becomes constrained within the nucleic acid structure [7] [15]. The intercalation environment provides a rigid matrix that prevents nonradiative decay processes, resulting in highly efficient fluorescence emission.

Quantitative measurements indicate that the quantum yield of propidium iodide bound to double-stranded deoxyribonucleic acid reaches approximately 0.2 [16]. This substantial quantum yield, combined with the high extinction coefficient, results in excellent brightness for fluorescence detection applications. The quantum yield enhancement is consistent across different nucleic acid sequences, indicating that the intercalation mechanism is independent of base composition [7] [15].

Spectral Shifts Analysis

Deoxyribonucleic Acid-Induced Spectral Alterations

The interaction of propidium iodide with deoxyribonucleic acid produces characteristic spectral alterations that reflect the fundamental changes in the chromophore environment upon intercalation. The excitation spectrum undergoes a pronounced bathochromic shift of 30-40 nanometers, moving from 493 nanometers in the free state to 535 nanometers when bound to deoxyribonucleic acid [7] [8] [12]. This red shift indicates stabilization of the excited state through π-π stacking interactions with the nucleotide bases and electrostatic interactions with the phosphate backbone [7].

Simultaneously, the emission spectrum exhibits a hypsochromic shift of approximately 15 nanometers, with the emission maximum moving from 632-636 nanometers in aqueous solution to 617 nanometers when intercalated [7] [8] [12]. This blue shift in emission, occurring opposite to the excitation shift, results in a reduced Stokes shift but maintains sufficient spectral separation for effective fluorescence detection [7].

The spectral shifts occur rapidly upon deoxyribonucleic acid binding and reach equilibrium within minutes under typical experimental conditions [7]. These alterations are reversible, with the spectral characteristics returning to the free state values upon dissociation from the nucleic acid [15]. The consistency of these spectral changes across different deoxyribonucleic acid sequences and concentrations confirms the intercalative binding mechanism [15] [17].

Ribonucleic Acid-Induced Spectral Modifications

The spectral modifications induced by ribonucleic acid binding closely parallel those observed with deoxyribonucleic acid, indicating similar intercalation mechanisms despite structural differences between these nucleic acid types [7] [12]. Propidium iodide exhibits comparable excitation and emission wavelength shifts when bound to ribonucleic acid, with excitation maxima shifting to approximately 535 nanometers and emission maxima to 617 nanometers [7] [18].

The quantum yield enhancement upon ribonucleic acid binding follows similar patterns to deoxyribonucleic acid complexation, with 20-30 fold fluorescence increases observed [10] [7] [13]. However, subtle differences in the binding affinity and intercalation geometry may account for minor variations in the absolute fluorescence intensities between deoxyribonucleic acid and ribonucleic acid complexes [15] [18].

The spectral characteristics of propidium iodide bound to ribonucleic acid demonstrate excellent stability and reproducibility, making the dye suitable for ribonucleic acid detection and quantification applications [19] [18]. The similar spectral properties between deoxyribonucleic acid and ribonucleic acid complexes necessitate the use of nuclease treatments to distinguish between these nucleic acid types in analytical applications [7] [8] [18].

Stokes Shift Parameters

The Stokes shift of propidium iodide provides crucial information about the energy dissipation processes and environmental sensitivity of the chromophore. In the unbound aqueous state, propidium iodide exhibits a large Stokes shift of 143 nanometers, calculated as the difference between the emission maximum at 636 nanometers and the excitation maximum at 493 nanometers [2] [3]. This substantial Stokes shift facilitates excellent spectral separation between excitation and emission, minimizing interference from scattered excitation light and enabling sensitive fluorescence detection [7] [9].

Upon intercalation with nucleic acids, the Stokes shift decreases to 82 nanometers, determined from the difference between the bound state emission maximum at 617 nanometers and excitation maximum at 535 nanometers [7] [8]. Despite this reduction, the Stokes shift remains sufficiently large to maintain excellent optical properties for fluorescence applications [7] [9]. The reduced Stokes shift in the bound state reflects the altered energy gap between ground and excited states within the intercalation environment [7].

The large Stokes shift characteristics of propidium iodide in both free and bound states provide significant advantages for simultaneous detection with other fluorophores [7] [9]. This property enables the development of multiplexed assays where propidium iodide can be combined with fluorescein-labeled antibodies or other probes without significant spectral overlap [7] [8]. The maintenance of substantial Stokes shift values across different binding states ensures robust fluorescence detection under various experimental conditions.

Fluorescence Lifetime Measurements

Deoxyribonucleic Acid-Bound Lifetime Values

Fluorescence lifetime measurements of propidium iodide bound to deoxyribonucleic acid provide valuable insights into the excited state dynamics and binding environment characteristics. When intercalated with cellular deoxyribonucleic acid, propidium iodide exhibits fluorescence lifetimes ranging from 15.3 to 18.11 nanoseconds [20] [21] [22] [23]. These lifetime values demonstrate the substantial increase in excited state duration compared to the free state, reflecting the stabilization provided by the intercalation environment [20] [22].

The specific lifetime value of 18.11 nanoseconds has been precisely measured using phase-sensitive flow cytometry techniques at a dye concentration of 7.5 micromolar [20] [22]. This measurement represents the characteristic decay time for propidium iodide molecules constrained within the deoxyribonucleic acid double helix structure [20]. The extended lifetime compared to typical organic dyes reflects the reduced nonradiative decay pathways available within the intercalation site [20] [22].

Fluorescence lifetime measurements demonstrate excellent reproducibility across different deoxyribonucleic acid sources and experimental conditions [20] [22]. The consistency of lifetime values provides a reliable parameter for distinguishing deoxyribonucleic acid-bound propidium iodide from other fluorescent species in complex biological samples [21] [22]. These lifetime characteristics enable sophisticated analytical techniques such as fluorescence lifetime imaging and time-resolved flow cytometry [20] [23].

Ribonucleic Acid-Bound Lifetime Values

The fluorescence lifetime of propidium iodide bound to ribonucleic acid exhibits distinct characteristics that enable discrimination from deoxyribonucleic acid complexes. Measurements using phase-sensitive detection techniques reveal that ribonucleic acid-bound propidium iodide demonstrates a fluorescence lifetime of 20.43 nanoseconds at 7.5 micromolar concentration [20] [22]. This lifetime value exceeds that observed for deoxyribonucleic acid complexes, indicating subtle differences in the intercalation environment between these nucleic acid types [20] [22].

The extended lifetime for ribonucleic acid-bound propidium iodide may reflect the different groove geometry and base stacking arrangements present in ribonucleic acid compared to deoxyribonucleic acid [20]. The additional hydroxyl group in ribose sugars and the prevalence of single-stranded regions in ribonucleic acid may contribute to altered excited state dynamics and reduced quenching pathways [20] [22].

The difference in fluorescence lifetimes between deoxyribonucleic acid-bound and ribonucleic acid-bound propidium iodide provides a valuable analytical parameter for simultaneous quantification of both nucleic acid types using a single fluorophore [20] [21] [22]. This lifetime-based discrimination enables advanced flow cytometric and microscopic techniques that can resolve cellular deoxyribonucleic acid and ribonucleic acid content without requiring separate staining protocols [20] [22]. The reliability of these lifetime measurements across different experimental conditions makes them suitable for quantitative cellular analysis and nucleic acid research applications [21] [22].

| Parameter | Free State | DNA-Bound State | RNA-Bound State |

|---|---|---|---|

| Excitation Maximum (nm) | 493-494 [1] [2] [3] | 535 [5] [6] [7] | 535 [7] [18] |

| Emission Maximum (nm) | 632-636 [1] [10] [2] | 617 [5] [6] [10] [7] | 617 [7] [18] |

| Molar Absorptivity (M⁻¹cm⁻¹) | 5900-6100 [1] [4] | Enhanced [7] | Enhanced [7] |

| Quantum Yield Enhancement | Baseline | 20-30 fold [5] [10] [7] | 20-30 fold [10] [7] |

| Quantum Yield Value | Low | 0.2 [16] | Similar to DNA |

| Stokes Shift (nm) | 143 [2] [3] | 82 [7] [8] | 82 [7] |

| Fluorescence Lifetime (ns) | Not specified | 15.3-18.11 [20] [22] | 20.43 [20] [22] |

| Spectral Transition | Wavelength Change | Direction | Magnitude |

|---|---|---|---|

| Free to DNA-bound excitation | 493 → 535 nm [7] [8] | Bathochromic | 30-40 nm red shift |

| Free to DNA-bound emission | 636 → 617 nm [7] [8] | Hypsochromic | 15 nm blue shift |

| Free to RNA-bound excitation | 493 → 535 nm [7] | Bathochromic | 30-40 nm red shift |

| Free to RNA-bound emission | 636 → 617 nm [7] | Hypsochromic | 15 nm blue shift |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (24.84%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

"Propidium Iodide". Thermo Fisher Scientific. 2019-11-14. Retrieved 2019-11-14.

"Propidium Iodide Solution - BioLegend". Archived from the original on 10 February 2015. Retrieved 10 January 2015.

Lecoeur H (2002). "Nuclear apoptosis detection by flow cytometry: influence of endogenous endonucleases". Exp. Cell Res. 277 (1): 1–14. doi:10.1006/excr.2002.5537. PMID 12061813.

"Propidium Iodide". ThermoFisher.

Suzuki T, Fujikura K, Higashiyama T, Takata K (1 January 1997). "DNA staining for fluorescence and laser confocal microscopy". J. Histochem. Cytochem. 45 (1): 49–53. doi:10.1177/002215549704500107. PMID 9010468.

Bidhendi, AJ; Chebli, Y; Geitmann, A (May 2020). "Fluorescence Visualization of Cellulose and Pectin in the Primary Plant Cell Wall". Journal of Microscopy. 278 (3): 164–181. doi:10.1111/jmi.12895. PMID 32270489. S2CID 215619998.

Coder, D.M. Assessment of cell viability. Curr. Protoc. Cytom. Suppl. 15, (1997).